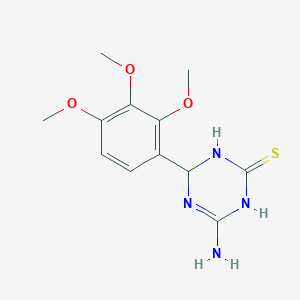

4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine-thiol derivative featuring a 2,3,4-trimethoxyphenyl substituent. The 2,3,4-trimethoxyphenyl group contributes steric bulk, electron-donating effects, and increased polarity due to the methoxy (-OCH₃) substituents. While specific data for this compound are absent in the provided evidence, its structural analogs suggest applications in medicinal chemistry, particularly as enzyme inhibitors or anticancer agents .

Properties

IUPAC Name |

4-amino-2-(2,3,4-trimethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3S/c1-17-7-5-4-6(8(18-2)9(7)19-3)10-14-11(13)16-12(20)15-10/h4-5,10H,1-3H3,(H4,13,14,15,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKMWYSTHRQULF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2NC(=S)NC(=N2)N)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as guanidine derivatives and aldehydes or ketones.

Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a halogenated trimethoxybenzene derivative.

Thiol Group Addition: The thiol group can be introduced through a thiolation reaction, where a suitable thiolating agent reacts with a precursor containing a leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the triazine ring or the aromatic ring.

Substitution: The amino and thiol groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced triazine derivatives, reduced aromatic compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 4-amino-6-(substituted phenyl)-1,6-dihydro-1,3,5-triazine-2-thiol derivatives, highlighting key differences in substituents, molecular properties, and biological relevance:

Key Observations:

Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) increase electrophilicity, favoring nucleophilic substitution reactions .

Solubility and Polarity: The 2,3,4-trimethoxyphenyl group’s polarity likely improves water solubility compared to non-polar substituents (e.g., 4-chlorophenyl) . Heterocyclic substituents (e.g., pyridine, furan) introduce additional H-bonding sites, which may enhance bioavailability .

Biological Interactions: Indole-containing analogs (e.g., 4-amino-6-(1H-indol-4-yl)) are prioritized in CNS drug discovery due to structural similarity to neurotransmitters like serotonin . Nitro and chloro derivatives are often explored as enzyme inhibitors, leveraging their electronic properties for targeted binding .

Synthetic Considerations :

- Multi-methoxy substituents (as in the target compound) may require protective group strategies during synthesis to prevent demethylation under acidic/basic conditions .

Research Findings:

- The 4-nitrophenyl derivative (CAS 1142208-01-2) is noted for high purity (≥98%) and is used in medicinal chemistry research .

- Indole-substituted triazines are associated with irritant properties, necessitating careful handling .

- Pyridine-based analogs demonstrate moderate molecular weights (~220–230), balancing lipophilicity and solubility for drug delivery .

Biological Activity

4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activity based on current research findings.

The compound has the molecular formula and a molecular weight of 296.35 g/mol. Its structure includes a triazine ring and a trimethoxyphenyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.35 g/mol |

| CAS Number | 1142208-81-8 |

| MDL Number | MFCD12027972 |

Synthesis

The synthesis of this compound typically involves multi-step reactions. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized for purification and structural confirmation. The synthesis pathway can be optimized to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

Studies have shown that derivatives of similar triazine compounds can inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase, suggesting potential anticancer properties. In vitro assays have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

2. Anti-inflammatory Effects

Compounds with similar structures have been reported to influence inflammatory pathways. For example, certain derivatives have shown efficacy in reducing microglial activation and astrocyte proliferation in models of neuroinflammation . This suggests that this compound may also exhibit anti-inflammatory properties.

3. Mechanism of Action

The mechanism of action is primarily attributed to the interaction with biological macromolecules such as proteins involved in cell signaling and apoptosis pathways. The trimethoxyphenyl moiety may facilitate binding to specific protein targets, enhancing the compound's therapeutic potential .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

- Study on Anticancer Properties : A derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM. The study concluded that the compound induces apoptosis through modulation of Bcl-2 and Bax expression levels .

- Neuroprotective Effects : Another study evaluated the compound's ability to protect against glutamate-induced neurotoxicity in neuronal cell lines. The results indicated a reduction in oxidative stress markers and protection against cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.